3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid
Description
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20) |
InChI Key |
YQASXVJGRZKXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Typical Procedure
Reactants :
- 4-(Benzyloxy)benzaldehyde (1.0 equiv)
- Cyanoacetic acid or ethyl cyanoacetate (1.2 equiv)
- Catalyst: Piperidine (10 mol%) or ammonium acetate (20 mol%)
- Solvent: Ethanol or DMF (reflux conditions)
Reaction Conditions :
- Temperature: 80–100°C
- Time: 6–12 hours
- Workup: Acidification with HCl, filtration, and recrystallization from ethanol/water
Mechanistic Insight :
The base deprotonates cyanoacetic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated nitrile (cyanoacrylate) backbone.
Catalytic Optimization
Recent advancements utilize 4,4’-trimethylenedipiperidine (TMDP) as a recyclable Lewis base catalyst to enhance reaction efficiency:
- Conditions :
- Solvent-free, 65°C
- TMDP (15 mol%)
- Reaction Time: 1 hour
- Advantages :
- 82% yield on gram scale
- Catalyst recovery >95% after three cycles
Purification and Characterization
Crude products are purified via:
- Recrystallization : Ethanol/water (3:1 v/v)
- Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (1:2)
Key Spectral Data :
- IR (KBr) : 2220 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=C), 7.45–7.32 (m, 5H, benzyl), 7.02 (d, J = 8.6 Hz, 2H, aryl), 5.12 (s, 2H, OCH₂Ph)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Knoevenagel | 65–78 | 95–98 | Industrial |
| Hydroxylamine Route | 42–55 | 97 | Lab-scale |
| TMDP-Catalyzed | 82 | 99 | Pilot-scale |
Challenges and Solutions
- Byproduct Formation :
- Deprotection Risks :
Applications in Drug Synthesis
This compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-2-cyanobenzoic acid.
Reduction: Formation of 3-[4-(benzyloxy)phenyl]-2-aminoprop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The cyano group in the target compound distinguishes it from propanoic acid derivatives (e.g., ), likely enhancing electrophilicity for covalent interactions.
Physicochemical Properties
Key Observations :
Key Observations :
- The cyanoacrylic acid moiety in the target compound and analog is critical for covalent binding to biological targets (e.g., kinases, proteasomes).
- Bornyl ether derivatives () show 55–65% yield in synthesis and significant in vivo antidiabetic activity, suggesting the 4-(benzyloxy)phenyl group enhances metabolic stability .
Biological Activity
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid, also referred to as a derivative of benzyloxyphenyl compounds, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and specific case studies that highlight its efficacy in various biological contexts.
The compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. Notably, it has been identified as a potent antagonist of the G protein-coupled receptor GPR34. Structure-activity relationship (SAR) studies have demonstrated that derivatives of this compound can effectively inhibit GPR34 with varying potency. For instance, one derivative showed an IC50 value of 0.059 μM in the Tango assay, indicating strong receptor antagonism and potential therapeutic applications in neuropathic pain management .
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of compounds related to 3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoic acid. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). Most derivatives exhibited promising anti-tubercular activity with IC50 values less than 1 µg/mL, positioning them as potential candidates for further development in tuberculosis treatment .
Inhibition of Monoamine Oxidase B (MAO B)
Another significant area of research involves the inhibition of monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative diseases. Derivatives such as 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one have shown remarkable selectivity and potency against MAO B with IC50 values ranging from 1.4 to 4.6 nM. This high selectivity suggests that these compounds could be utilized for therapeutic interventions in conditions like Parkinson's disease without affecting MAO A activity .
Case Study 1: Neuropathic Pain Model
In a mouse model for neuropathic pain, a derivative of 3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoic acid demonstrated significant analgesic effects without notable toxicity. The compound effectively reduced pain responses in treated mice compared to controls, highlighting its potential as a non-opioid analgesic .
Case Study 2: Anti-Tubercular Efficacy
A study involving the synthesis of ten derivatives showcased their anti-tubercular activity against MTB H37Ra. The results indicated that all tested compounds exhibited excellent activity, outperforming standard treatments like rifampicin, thus warranting further clinical exploration .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
